molecular formula C17H23NO5 B13243352 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid

Cat. No.: B13243352
M. Wt: 321.4 g/mol
InChI Key: OUYYWOKOJRLSSB-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a prop-2-en-1-yloxy group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the protection of an amino acid derivative, such as 5-aminovaleric acid, with a benzyloxycarbonyl (Cbz) groupThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines .

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine. This amine can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzyloxycarbonyl and prop-2-en-1-yloxy groups in 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid makes it unique.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-(prop-2-enoxymethyl)pentanoic acid

InChI

InChI=1S/C17H23NO5/c1-2-10-22-12-15(11-16(19)20)8-9-18-17(21)23-13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,21)(H,19,20)

InChI Key

OUYYWOKOJRLSSB-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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